Afzelechin 3-O-xyloside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

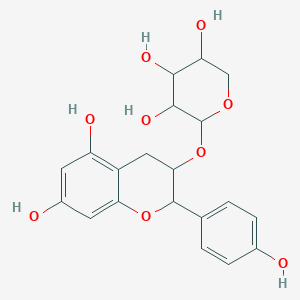

2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-10-3-1-9(2-4-10)19-16(29-20-18(26)17(25)14(24)8-27-20)7-12-13(23)5-11(22)6-15(12)28-19/h1-6,14,16-26H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKDYHXWXNUKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(CO4)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Elusive Flavonoid: An In-depth Guide to Afzelechin 3-O-xyloside's Natural Origins and Discovery

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural sources, discovery, and experimental protocols related to Afzelechin 3-O-xyloside, a flavonoid compound of interest to researchers in natural product chemistry and drug development. This document addresses the current scientific understanding of this molecule, providing a resource for scientists and professionals in the field.

This compound has been identified in plant species belonging to two distinct genera: Cassipourea and Broussonetia. Specifically, it has been isolated from the bark of Cassipourea gerrardii, also known by its synonym Cassipourea malosana, a plant within the Rhizophoraceae family. Additionally, this flavonoid glycoside is a constituent of the leaves of Broussonetia papyrifera, commonly known as paper mulberry, which belongs to the Moraceae family.

This guide provides a summary of the known information and outlines experimental methodologies relevant to the extraction and analysis of flavonoids from these natural sources, offering a foundation for further research into this compound.

Natural Sources and Chemical Data

The known natural sources of this compound are presented below, along with its key chemical identifiers.

| Compound Name | Natural Source | Plant Family | Part Used | CAS Number | Molecular Formula |

| This compound | Cassipourea gerrardii (C. malosana) | Rhizophoraceae | Bark | 512781-45-2 | C₂₀H₂₂O₉ |

| This compound | Broussonetia papyrifera | Moraceae | Leaves | 512781-45-2 | C₂₀H₂₂O₉ |

Experimental Protocols

While a specific protocol for the isolation of this compound has not been detailed in the available literature, a general methodology for the extraction and analysis of total flavonoids from Broussonetia papyrifera leaves has been described. This procedure can serve as a basis for the targeted isolation of this compound.

Extraction of Total Flavonoids from Broussonetia papyrifera Leaves

This protocol is adapted from a study on the optimization of flavonoid extraction from the leaves of Broussonetia papyrifera.

-

Sample Preparation: Dried leaves of Broussonetia papyrifera are ground into a fine powder.

-

Extraction: The powdered leaves are subjected to ultrasound-assisted extraction with 83% ethanol (B145695) at a solid-to-liquid ratio of 1:35 (g/mL). The extraction is carried out at a temperature of 54.7°C for 24.3 minutes.

-

Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield the crude flavonoid extract.

UPLC-MS/MS Analysis of Flavonoids

The crude extract can be analyzed to identify its components, including this compound, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

-

Chromatographic System: An UPLC system, such as a Vanquish, is used for separation.

-

Column: A Waters HSS T3 column (100 x 2.1 mm, 1.8 µm) is maintained at 40°C.

-

Mobile Phase: A gradient elution is performed with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: The flow rate is maintained at 0.3 mL/min.

-

Mass Spectrometry: An Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source operating in negative ion mode is used for detection and identification of the compounds.

Logical Workflow for Isolation and Identification

The general workflow for the isolation and identification of this compound from a plant source is depicted in the following diagram.

Further research is required to uncover the original discovery of this compound and to develop a specific, high-yield protocol for its isolation. Such studies will be invaluable for enabling more extensive investigation into its potential biological activities and applications.

A Technical Guide to the Synthesis and Characterization of Afzelechin 3-O-xyloside

For Researchers, Scientists, and Drug Development Professionals

Introduction to Afzelechin and its Glycosides

Afzelechin is a flavan-3-ol, a type of flavonoid characterized by a C6-C3-C6 backbone. It is a natural product found in various plants and has been noted for its potential biological activities, including acting as an alpha-glucosidase inhibitor[1]. Glycosylation, the attachment of a sugar moiety, can significantly alter the physicochemical properties of flavonoids, such as their solubility, stability, and bioavailability, which in turn can modulate their pharmacological effects[2][3][4][5]. Afzelechin 3-O-xyloside is the derivative of Afzelechin glycosylated with a xylose sugar at the 3-hydroxyl position. While commercially available as a reference standard, detailed synthetic and characterization data in the public domain is limited[6].

Synthesis of this compound

The synthesis of flavonoid glycosides can be broadly approached through two main routes: chemical synthesis and enzymatic synthesis.

Proposed Chemical Synthesis: Modified Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds[7][8][9][10]. This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter. For the synthesis of this compound, a generalized protocol would involve the following steps:

Experimental Protocol:

-

Protection of Afzelechin: The hydroxyl groups of Afzelechin, other than the one at the C3 position, need to be protected to ensure regioselectivity. This can be achieved using standard protecting groups for phenols, such as benzyl (B1604629) or silyl (B83357) ethers. The choice of protecting group strategy is crucial and will depend on the desired stability and ease of deprotection.

-

Preparation of the Glycosyl Donor: A suitable xylose donor, typically a per-acetylated xylopyranosyl bromide, is required. This can be prepared from xylose through acetylation followed by bromination.

-

Glycosylation Reaction: The protected Afzelechin is reacted with the acetylated xylopyranosyl bromide in an aprotic solvent (e.g., dichloromethane, acetonitrile) in the presence of a promoter. Common promoters for the Koenigs-Knorr reaction include silver carbonate, silver oxide, or mercury(II) cyanide[7][8]. The reaction is typically carried out under anhydrous conditions and at room temperature or with gentle heating. The stereochemical outcome at the anomeric center is influenced by the participation of the C2-acetyl group of the glycosyl donor, generally favoring the formation of a 1,2-trans glycosidic linkage[8].

-

Deprotection: Following the glycosylation, the protecting groups on both the Afzelechin moiety and the xyloside are removed. Acetyl groups on the sugar are typically removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol). The choice of deprotection for the flavonoid core will depend on the protecting groups used.

-

Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

Quantitative Data for a Generalized Flavonoid Glycosylation:

| Parameter | Typical Value/Range |

| Yield of Glycosylation Step | 30-70% (highly dependent on substrates and conditions)[7] |

| Purity (after purification) | >95% (as determined by HPLC) |

Logical Workflow for Chemical Synthesis:

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, avoiding the need for extensive protection and deprotection steps[3][4][5][11][12][13][14][15].

Experimental Protocol:

-

Enzyme Selection: A suitable glycosyltransferase that can utilize Afzelechin as an acceptor and a xylosyl donor is required. Alternatively, a retaining glycosidase can be used in a transglycosylation reaction[14].

-

Glycosyl Donor: For glycosyltransferases, an activated sugar donor such as UDP-xylose is typically used. For transglycosylation reactions with glycosidases, a simple xyloside or xylo-oligosaccharide can serve as the donor[16].

-

Reaction Conditions: The reaction is carried out in a buffered aqueous solution at the optimal pH and temperature for the chosen enzyme. Afzelechin, due to its limited water solubility, may need to be dissolved in a co-solvent like DMSO.

-

Reaction Monitoring and Work-up: The progress of the reaction can be monitored by HPLC. Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration), and the product is purified from the reaction mixture, typically using chromatographic methods.

Quantitative Data for a Generalized Enzymatic Glycosylation:

| Parameter | Typical Value/Range |

| Conversion Rate | Can be high (>90%) with optimized enzyme and conditions |

| Product Titer | Variable, depends on substrate solubility and enzyme efficiency |

Logical Workflow for Enzymatic Synthesis:

Characterization of this compound

The structure of the synthesized this compound would be confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) would provide structural information through fragmentation analysis. The fragmentation of flavonoid O-glycosides typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (Afzelechin)[17].

Expected Mass Spectrometry Data:

| Ion | Calculated m/z (C20H22O9) |

| [M+H]+ | 407.1337 |

| [M+Na]+ | 429.1156 |

| [M-H]- | 405.1191 |

| Aglycone Fragment [Afzelechin+H]+ | 275.0914 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are essential for the unambiguous structural elucidation of this compound.

Expected ¹H NMR Data:

The ¹H NMR spectrum would show signals corresponding to the protons of the Afzelechin core and the xyloside moiety. Key signals would include:

-

Aromatic protons of the A and B rings of Afzelechin.

-

Protons of the C-ring of Afzelechin.

-

The anomeric proton of the xylose, with its chemical shift and coupling constant indicating the stereochemistry of the glycosidic bond.

-

Other sugar protons of the xyloside.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum would show the full carbon skeleton of the molecule. The attachment of the xyloside to the 3-position of Afzelechin would be confirmed by the downfield shift of the C3 signal and the upfield shift of the adjacent C2 and C4 signals compared to the aglycone.

Reference NMR Data for Afzelechin (Aglycone):

While specific data for the xyloside is not published, the following table provides reported NMR data for the Afzelechin aglycone for comparison.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 2 | 82.7 | 4.58 (d, J=8.0) |

| 3 | 68.9 | 3.97 (m) |

| 4 | 28.5 | 2.49 (dd, J=16.0, 8.0), 2.87 (dd, J=16.0, 5.2) |

| 4a | 100.8 | - |

| 5 | 157.9 | - |

| 6 | 96.2 | 5.92 (d, J=2.1) |

| 7 | 157.6 | - |

| 8 | 95.5 | 5.83 (d, J=2.1) |

| 8a | 157.3 | - |

| 1' | 131.5 | - |

| 2', 6' | 128.8 | 7.21 (d, J=8.5) |

| 3', 5' | 115.6 | 6.77 (d, J=8.5) |

| 4' | 159.6 | - |

Note: NMR data can vary slightly depending on the solvent and instrument.

Biological Activity and Signaling Pathways

Afzelechin has been identified as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates[1]. Inhibition of this enzyme can delay glucose absorption and be beneficial in managing type 2 diabetes. The glycosylation of Afzelechin could potentially modulate this activity. Further research is needed to determine the specific biological targets and signaling pathways of this compound.

Potential Mechanism of Action of Afzelechin:

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. While a specific published protocol for its synthesis is lacking, established methods in flavonoid chemistry, particularly the Koenigs-Knorr reaction and enzymatic glycosylation, offer viable routes to obtain this compound. The detailed characterization plan outlined here, utilizing mass spectrometry and NMR spectroscopy, will be essential for confirming the structure of the synthesized molecule. Further investigation into the biological activities of this compound is warranted to understand how glycosylation with xylose modulates the pharmacological profile of the parent Afzelechin.

References

- 1. Afzelechin | C15H14O5 | CID 442154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosylation of flavonoids by sucrose- and starch-utilizing glycoside hydrolases: A practical approach to enhance glycodiversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS:512781-45-2 | Manufacturer ChemFaces [chemfaces.com]

- 7. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of flavonol 3-O-glycoside by UGT78D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Flavonoid O-Pentosides by Escherichia coli through Engineering of Nucleotide Sugar Pathways and Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Enzymatic synthesis of hydroquinone beta-xyloside from xylooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

In Vitro Antioxidant Potential of Afzelechin 3-O-xyloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afzelechin 3-O-xyloside, a naturally occurring flavonoid glycoside, is a subject of growing interest within the scientific community due to its potential health benefits, particularly its antioxidant properties. Flavonoids are well-established as potent antioxidants, capable of mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This technical guide provides a comprehensive overview of the in vitro antioxidant potential of afzelechin and its derivatives. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge on closely related compounds, outlines detailed experimental protocols for assessing antioxidant activity, and illustrates the key signaling pathways involved.

Quantitative Antioxidant Data

| Compound | Assay | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |

| (+)-Afzelechin | ABTS Radical Scavenging | 23.7 µM | - | [1] |

| (+)-Afzelechin | DPPH Radical Scavenging | 57.7 µM | - | [1] |

| Afzelechin 3-O-alpha-L-rhamnopyranoside | DPPH Radical Scavenging | - | 7.1 ± 0.1 µg/mL | |

| Afzelechin 3-O-alpha-L-rhamnopyranoside | ABTS Radical Scavenging | - | 14.8 ± 0.1 µg/mL |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant activity.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for three widely used in vitro antioxidant capacity assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Test and Control Solutions: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to obtain a range of concentrations.

-

Assay Protocol:

-

In a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the respective sample concentrations and 100 µL of the solvent.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_blank is the absorbance of the blank.

-

A_sample is the absorbance of the test compound or positive control.

-

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K2S2O8)

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test and Control Solutions: Prepare serial dilutions of the test compound and positive control.

-

Assay Protocol:

-

Add 20 µL of the various concentrations of the test compound or positive control to the wells of a 96-well plate.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

-

Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

Where:

-

A_control is the absorbance of the ABTS•+ working solution without the sample.

-

A_sample is the absorbance of the reaction mixture with the sample.

-

-

Determination of IC50: The IC50 value is calculated from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound

-

Positive control (e.g., Ferrous sulfate (B86663) or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Test and Control Solutions: Prepare serial dilutions of the test compound and positive control.

-

Assay Protocol:

-

Add 20 µL of the diluted test compound or positive control to the wells of a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

-

Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm.

-

Calculation of Antioxidant Power: The antioxidant capacity is determined from a standard curve prepared using a known concentration of ferrous sulfate or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Signaling Pathways and Mechanisms of Action

Flavonoids, including afzelechin and its glycosides, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2 Signaling Pathway Activation by Afzelechin

Studies on (+)-afzelechin have shown that it can facilitate the nuclear translocation of Nrf2. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like afzelechin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of the antioxidant potential of a natural compound like this compound.

Caption: General workflow for in vitro antioxidant potential screening.

Conclusion

While further research is required to specifically quantify the in vitro antioxidant potential of this compound, the available data on its aglycone and related glycosides suggest a significant capacity for radical scavenging and cellular protection. The established methodologies for DPPH, ABTS, and FRAP assays provide a robust framework for future investigations. Furthermore, the elucidation of its potential to modulate the Nrf2 signaling pathway highlights a mechanism of action that extends beyond direct chemical neutralization of free radicals, suggesting a role in upregulating the endogenous antioxidant defense system. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing the necessary protocols and conceptual framework to explore the full therapeutic potential of this compound.

References

The Cytotoxic Potential of Afzelechin 3-O-xyloside: A Review of Preliminary Evidence and Future Directions

For Immediate Release

Shanghai, China – December 5, 2025 – While direct, in-depth research on the cytotoxic effects of Afzelechin 3-O-xyloside on cancer cells remains nascent, preliminary investigations into related compounds and plant extracts suggest a promising avenue for future oncological research. This technical guide provides a comprehensive overview of the current landscape, detailing the limited available information and outlining the necessary experimental protocols and potential signaling pathways that warrant further investigation.

This compound, a flavonoid glycoside with the CAS number 512781-45-2, belongs to the flavan-3-ol (B1228485) class of polyphenols. While specific studies on its direct anti-cancer activity are not yet available in the public domain, research on the aglycone (+)-afzelechin and other afzelechin derivatives has demonstrated anti-inflammatory and potential anti-cancer properties, providing a strong rationale for the targeted study of this compound.

Current State of Research

To date, no peer-reviewed studies have been identified that specifically quantify the cytotoxic effects of this compound on cancer cell lines, establish IC50 values, or elucidate the precise molecular mechanisms of action. The scientific literature does, however, contain reports on the anti-cancer activities of plant extracts known to be rich in afzelechin and its derivatives. For instance, extracts from Cassipourea gerrardii, a plant from which this compound can be sourced, have been shown to exhibit cytotoxic properties. However, these studies do not isolate the effects of this compound from the myriad of other phytochemicals present in the extract.

Proposed Experimental Protocols for Future Investigation

To rigorously assess the preliminary cytotoxic effects of this compound, a standardized set of in vitro experiments is essential. The following protocols are recommended for researchers and drug development professionals.

Cell Viability and Cytotoxicity Assays

A foundational step in evaluating the anti-cancer potential of a novel compound is to determine its effect on cell viability and proliferation.

Table 1: Proposed Cytotoxicity Assays

| Assay | Principle | Endpoint Measured | Recommended Cancer Cell Lines |

| MTT Assay | Mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. | Colorimetric measurement of formazan concentration, proportional to the number of viable cells. | A panel including but not limited to: MCF-7 (breast), PC-3 (prostate), A549 (lung), HCT116 (colon), HeLa (cervical). |

| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity. | Enzymatic assay to quantify LDH activity in the cell culture supernatant. | Same as MTT Assay. |

| Trypan Blue Exclusion Assay | Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up. | Microscopic counting of stained (non-viable) and unstained (viable) cells. | Same as MTT Assay. |

Apoptosis Assays

To understand if the cytotoxic effects are mediated by programmed cell death, a series of apoptosis assays should be conducted.

Table 2: Proposed Apoptosis Assays

| Assay | Principle | Endpoint Measured |

| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI stains the nucleus of late apoptotic and necrotic cells. | Flow cytometric quantification of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. |

| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) involved in the apoptotic cascade. | Fluorometric or colorimetric measurement of caspase substrate cleavage. |

| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks. | Microscopic or flow cytometric detection of labeled cells. |

Postulated Signaling Pathways and Visualization

Based on the known mechanisms of other flavonoids, this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. A proposed workflow for investigating these pathways is presented below.

Further investigation could reveal interactions with key regulatory proteins. A hypothetical signaling cascade is depicted below, highlighting potential targets for this compound.

Conclusion and Future Outlook

While the direct cytotoxic effects of this compound on cancer cells are yet to be definitively characterized, the existing body of research on related flavonoids provides a compelling basis for its investigation as a potential anti-cancer agent. The experimental framework outlined in this guide offers a systematic approach to elucidating its efficacy and mechanism of action. Future research should focus on isolating or synthesizing pure this compound and conducting rigorous in vitro and subsequent in vivo studies to validate its therapeutic potential. Such efforts will be crucial in determining if this natural compound can be developed into a novel therapeutic for the treatment of cancer.

Afzelechin 3-O-xyloside: A Technical Overview of a Bioactive Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a naturally occurring flavonoid, a class of polyphenolic compounds widely recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the available chemical data for this compound. Due to the limited specific research on this particular glycoside, this document also presents an in-depth analysis of the well-documented biological activities and associated experimental protocols of its aglycone, (+)-afzelechin. This information serves as a valuable resource for researchers investigating the potential therapeutic applications of afzelechin derivatives.

Chemical Data of this compound

This compound has been identified and characterized, with its fundamental chemical properties summarized in the table below.

| Property | Value | Source |

| CAS Number | 512781-45-2 | [1][2] |

| Molecular Formula | C₂₀H₂₂O₉ | [1] |

| Molecular Weight | 406.38 g/mol | [1] |

| Class | Flavonoid | [1][3] |

| Natural Source | Barks of Cassipourea gerrardii | [1][3] |

Biological Activities and Experimental Protocols of (+)-Afzelechin

While specific experimental data on the biological activities of this compound are not extensively available, significant research has been conducted on its aglycone, (+)-afzelechin. These studies provide a strong foundation for understanding the potential pharmacological profile of its glycosylated form. The primary activities reported for (+)-afzelechin are its anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

(+)-Afzelechin has demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[4]

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

-

Treatment: HUVECs are pre-treated with various concentrations of (+)-afzelechin (typically in the range of 2-20 µM) for a specified period (e.g., 6 hours).

-

Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

Analysis of Inflammatory Markers:

-

Western Blotting: The expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB and STAT-1 signaling pathways are analyzed by Western blotting.[4][5]

-

Luciferase Reporter Assay: The activity of transcription factors like NF-κB and the antioxidant response element (ARE) is quantified using luciferase reporter assays.[4][5]

-

Measurement of NO and PGE₂: The production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) is measured in the cell culture supernatant using commercially available kits.[4]

-

The anti-inflammatory effects of (+)-afzelechin are mediated through the modulation of the NF-κB and Nrf2 signaling pathways.

Caption: Anti-inflammatory action of (+)-Afzelechin.

Antioxidant Activity

(+)-Afzelechin exhibits significant radical scavenging properties, which contribute to its protective effects against oxidative stress.[6]

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction in DPPH is monitored by a decrease in absorbance at a specific wavelength (typically around 517 nm).

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

-

Different concentrations of (+)-afzelechin are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

-

-

Principle: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical cation is generated by the oxidation of ABTS with potassium persulfate. Antioxidants reduce the pre-formed radical, causing a decolorization that is measured spectrophotometrically (typically around 734 nm).

-

Procedure:

-

The ABTS radical cation solution is prepared and diluted to a specific absorbance.

-

Different concentrations of (+)-afzelechin are added to the ABTS radical solution.

-

After a short incubation period, the absorbance is measured.

-

The percentage of ABTS radical scavenging activity is calculated, and the IC₅₀ value is determined.

-

Conclusion and Future Directions

This compound is a flavonoid with a defined chemical structure. While direct experimental evidence for its biological activity is currently limited, the extensive research on its aglycone, (+)-afzelechin, strongly suggests potential anti-inflammatory and antioxidant properties. The detailed experimental protocols provided for (+)-afzelechin can serve as a methodological basis for future investigations into the specific activities of this compound. Further research is warranted to elucidate the precise pharmacological profile of this glycoside and to determine if the xyloside moiety enhances or alters the biological effects of the afzelechin core. Such studies will be crucial for unlocking the full therapeutic potential of this natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+)-Afzelechin | CAS:2545-00-8 | Manufacturer ChemFaces [chemfaces.com]

The Elusive Afzelechin 3-O-xyloside: A Technical Overview of its Putative Origins and the Broader Afzelechin Glycoside Family

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of the natural occurrence of Afzelechin 3-O-xyloside in medicinal plants. Extensive database searches and a review of the available literature indicate a significant scarcity of specific research on this particular phytochemical. While chemical suppliers list Cassipourea gerrardii as a potential source, primary scientific literature detailing its isolation, quantification, and biological activity is not available.[1][2] This guide, therefore, expands its scope to provide a comprehensive overview of the parent compound, afzelechin, and its more extensively studied glycoside derivatives. The methodologies for isolation and analysis, along with the known biological activities of these related compounds, are presented to offer a foundational understanding that can inform future research into this compound.

The Natural Occurrence of Afzelechin and its Glycosides

Afzelechin is a flavan-3-ol, a type of flavonoid, that has been identified in a variety of plants.[3] Its glycosidic derivatives, where a sugar moiety is attached to the afzelechin backbone, are also found in nature. While the xyloside form remains largely uncharacterized in the scientific literature, other glycosides, such as Afzelechin 3-O-alpha-L-rhamnopyranoside, have been reported in species like Artocarpus tonkinensis and Cassipourea malosana.[4]

The available, albeit limited, information suggests that the primary source for this compound is the bark of Cassipourea gerrardii.[1][2] However, without published research, details on the concentration and prevalence of this compound within this or any other medicinal plant remain unknown.

Table 1: Reported Natural Sources of Afzelechin and its Glycosides

| Compound | Plant Species | Plant Part | Reference(s) |

| This compound | Cassipourea gerrardii | Bark | [1][2] |

| Afzelechin | Prunus persica, Wisteria floribunda, Hovenia dulcis, Pinus halepensis, Typha capensis | Not specified, Bark, Not specified | [3][5][6] |

| Epiafzelechin | Cassia sieberiana | Root Bark | [7] |

| Afzelechin 3-O-alpha-L-rhamnopyranoside | Artocarpus tonkinensis, Cassipourea malosana, Averrhoa bilimbi | Not specified, Not specified, Leaves | [4][8] |

Note: The presence of this compound in Cassipourea gerrardii is based on information from chemical suppliers and has not been independently verified in peer-reviewed scientific literature.

Methodologies for Isolation and Identification

Due to the lack of specific protocols for this compound, this section outlines a generalized experimental workflow for the isolation and identification of afzelechin and its glycosides from plant material. This protocol is a composite of standard methodologies used in phytochemical research.

Extraction

-

Plant Material Preparation : The selected plant part (e.g., bark, leaves, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often using a Soxhlet apparatus or maceration with agitation. This initial extraction aims to isolate a broad range of phytochemicals, including flavonoids and their glycosides.[9]

-

Solvent Removal : The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). This step separates compounds based on their polarity, with flavonoid glycosides typically concentrating in the more polar fractions (ethyl acetate and n-butanol).

-

Column Chromatography : The enriched fraction is subjected to column chromatography for further separation. Common stationary phases include silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing the target compounds are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of water and methanol or acetonitrile.[10]

Structure Elucidation

The purified compound's structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure, including the stereochemistry and the position of the glycosidic linkage.

Below is a conceptual workflow for the isolation and identification of afzelechin glycosides.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | CAS:512781-45-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. Afzelechin | C15H14O5 | CID 442154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. afzelechin-3-O-alpha-Lrhamnopyranoside | C21H24O9 | CID 44584170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iiste.org [iiste.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. wjpsonline.com [wjpsonline.com]

- 10. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Afzelechin 3-O-xyloside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside that has been identified in plant species such as Cassipourea gerrardii.[1] As a member of the flavan-3-ol (B1228485) class, it is of interest to researchers for its potential biological activities. The structural elucidation of such natural products relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide serves as a reference for the anticipated spectroscopic data and the methodologies employed in its acquisition and analysis.

Predicted Spectroscopic Data

The spectroscopic data for this compound is determined by the combination of its aglycone, afzelechin, and the attached xylopyranoside moiety at the 3-O position.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound (C₂₀H₂₂O₉), the expected data from high-resolution mass spectrometry (HRMS) would be:

| Ionization Mode | Adduct | Calculated m/z |

| ESI+ | [M+H]⁺ | 407.1337 |

| ESI+ | [M+Na]⁺ | 429.1156 |

| ESI- | [M-H]⁻ | 405.1191 |

Tandem MS (MS/MS) experiments would be expected to show a characteristic loss of the xylose moiety (a neutral loss of 132 Da), resulting in a fragment ion corresponding to the afzelechin aglycone at m/z 275 in positive mode or m/z 273 in negative mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

The proton NMR spectrum of this compound would exhibit signals corresponding to both the afzelechin and xylose units. The presence of the xyloside at the 3-position of the afzelechin core would lead to a downfield shift of the H-3 proton signal compared to the free aglycone.

Table 1: Predicted ¹H NMR Chemical Shifts (δ ppm) for this compound

| Position | Predicted Chemical Shift (δ ppm) and Multiplicity |

| Afzelechin Moiety | |

| H-2 | ~4.8 - 5.2 (d) |

| H-3 | ~4.0 - 4.5 (m) |

| H-4α | ~2.8 - 3.0 (dd) |

| H-4β | ~2.6 - 2.8 (dd) |

| H-6 | ~5.9 - 6.1 (d) |

| H-8 | ~5.9 - 6.1 (d) |

| H-2' | ~7.2 - 7.4 (d) |

| H-3' | ~6.7 - 6.9 (d) |

| H-5' | ~6.7 - 6.9 (d) |

| H-6' | ~7.2 - 7.4 (d) |

| Xylose Moiety | |

| H-1'' | ~4.3 - 4.6 (d) |

| H-2'' - H-5'' | ~3.2 - 4.0 (m) |

Note: Predicted values are based on known data for similar flavonoid glycosides. Actual values may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum would show 20 distinct signals, corresponding to the 15 carbons of the afzelechin core and the 5 carbons of the xylose unit. The attachment of the xylose at C-3 would cause a significant downfield shift for this carbon and a slight upfield shift for the adjacent C-2 and C-4 carbons compared to the aglycone.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ ppm) for this compound

| Position | Predicted Chemical Shift (δ ppm) |

| Afzelechin Moiety | |

| C-2 | ~79 - 82 |

| C-3 | ~75 - 78 |

| C-4 | ~28 - 30 |

| C-4a | ~99 - 101 |

| C-5 | ~156 - 158 |

| C-6 | ~95 - 97 |

| C-7 | ~157 - 159 |

| C-8 | ~94 - 96 |

| C-8a | ~155 - 157 |

| C-1' | ~130 - 132 |

| C-2' | ~128 - 130 |

| C-3' | ~115 - 117 |

| C-4' | ~157 - 159 |

| C-5' | ~115 - 117 |

| C-6' | ~128 - 130 |

| Xylose Moiety | |

| C-1'' | ~100 - 103 |

| C-2'' | ~73 - 75 |

| C-3'' | ~76 - 78 |

| C-4'' | ~70 - 72 |

| C-5'' | ~66 - 68 |

Note: Predicted values are based on known data for similar flavonoid glycosides. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the accurate structural elucidation of natural products. The following are detailed methodologies for the key experiments.

Sample Preparation

-

Isolation: this compound would be isolated from its natural source, such as the bark of Cassipourea gerrardii, using a combination of chromatographic techniques, including column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).

-

Purity Assessment: The purity of the isolated compound should be assessed by analytical HPLC with UV detection and/or LC-MS.

-

NMR Sample: For NMR analysis, approximately 1-5 mg of the purified compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

MS Sample: For MS analysis, a dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with or without the addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is typically used.

-

Ionization: ESI is the preferred method for analyzing flavonoid glycosides due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

-

Data Acquisition:

-

Full Scan MS: The instrument is operated in full scan mode over a mass range of m/z 100-1000 to detect the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

-

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is required to obtain well-resolved spectra.

-

1D NMR Experiments:

-

¹H NMR: Standard proton spectra are acquired to determine the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR: Carbon spectra are acquired to identify the number of unique carbon environments. Proton-decoupled spectra are standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for assigning protons within the same spin system (e.g., within the xylose ring or the afzelechin C-ring).

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH), allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (²JCH and ³JCH). This is a key experiment for connecting different spin systems and establishing the overall structure, including the position of the glycosidic linkage between the xylose and the afzelechin core.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which can help to determine the relative stereochemistry of the molecule.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Afzelechin 3-O-xyloside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of Afzelechin 3-O-xyloside, a flavonoid glycoside sourced from the bark of Cassipourea gerrardii. While specific literature detailing the isolation of this compound is limited, this document outlines a robust, generalized protocol based on established techniques for similar flavonoid glycosides, particularly those from the Cassipourea genus.

Introduction

This compound is a natural flavonoid glycoside. Flavonoids and their glycosides are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. The protocols outlined below are designed to provide a starting point for the isolation and purification of this compound for research and drug development purposes. The primary known source of this compound is the bark of Cassipourea gerrardii[1].

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound. Both conventional and modern techniques can be employed for the extraction of flavonoids from plant materials.

Conventional Extraction Methods

Conventional methods are widely used due to their simplicity and cost-effectiveness.

-

Maceration: This technique involves soaking the powdered plant material in a suitable solvent for an extended period with occasional agitation.

-

Percolation: In this method, the solvent is allowed to pass slowly through the powdered plant material packed in a column.

-

Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to cycle a heated solvent through the plant material, allowing for a more efficient extraction.

Modern Extraction Methods

Modern techniques offer advantages such as reduced extraction time, lower solvent consumption, and higher efficiency.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Table 1: Comparison of Extraction Methods for Flavonoids

| Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking in solvent at room temperature | Simple, low cost, suitable for thermolabile compounds | Time-consuming, large solvent volume, lower yield |

| Percolation | Continuous slow passage of solvent | More efficient than maceration | Can be slow, requires more equipment |

| Soxhlet | Continuous reflux of hot solvent | High extraction efficiency, less solvent than maceration | Not suitable for thermolabile compounds |

| UAE | Acoustic cavitation | Reduced time and solvent, improved yield | Potential for degradation with high power/time |

| MAE | Microwave heating | Very fast, low solvent use, high efficiency | Requires specialized equipment, potential for hotspots |

Proposed Extraction Protocol for this compound

This protocol is a generalized procedure based on common practices for flavonoid glycoside extraction. Optimization of parameters such as solvent composition, temperature, and time may be necessary.

3.1. Plant Material Preparation

-

Obtain the bark of Cassipourea gerrardii.

-

Wash the bark thoroughly to remove any dirt and debris.

-

Dry the bark in a well-ventilated area or in an oven at a low temperature (40-50°C) to prevent degradation of the target compound.

-

Grind the dried bark into a fine powder to increase the surface area for extraction.

3.2. Solvent Extraction

-

Place the powdered bark material in a suitable extraction vessel.

-

Add an 80% aqueous methanol (B129727) or ethanol (B145695) solution to the powder in a 1:10 solid-to-solvent ratio (w/v).

-

Choose one of the following extraction methods:

-

Maceration: Stir the mixture at room temperature for 24-48 hours.

-

Soxhlet Extraction: Extract for 6-8 hours.

-

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification Methodologies

Purification of the crude extract is essential to isolate this compound from other co-extracted compounds. Chromatographic techniques are the most effective for this purpose.

Liquid-Liquid Partitioning

The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is water and ethyl acetate (B1210297). The more polar glycosides, including this compound, are expected to remain in the aqueous or ethyl acetate fraction.

Column Chromatography

Column chromatography is a powerful technique for the separation of individual compounds from a complex mixture.

-

Macroporous Resin Chromatography: Effective for the initial cleanup and enrichment of flavonoids from the crude extract.

-

Sephadex LH-20 Chromatography: A size-exclusion and partition chromatography method that is highly effective for the purification of flavonoids.

-

Silica Gel Chromatography: Can be used for further purification, often with a gradient elution system.

-

Reverse-Phase (C18) Chromatography: Separates compounds based on their hydrophobicity and is suitable for the final purification steps.

Proposed Purification Protocol for this compound

This multi-step protocol is designed to achieve a high purity of the target compound.

5.1. Initial Fractionation

-

Dissolve the crude extract in water and perform liquid-liquid partitioning with ethyl acetate.

-

Collect the ethyl acetate fraction, which is expected to contain this compound.

-

Evaporate the ethyl acetate under reduced pressure to obtain a semi-purified extract.

5.2. Column Chromatography I: Macroporous Resin

-

Dissolve the semi-purified extract in a minimal amount of the loading solvent (e.g., 10% ethanol).

-

Load the solution onto a pre-equilibrated macroporous resin column (e.g., HP-20).

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the flavonoids with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

5.3. Column Chromatography II: Sephadex LH-20

-

Pool and concentrate the fractions rich in this compound.

-

Dissolve the residue in methanol.

-

Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions.

-

Monitor the fractions by TLC, visualizing with a suitable spray reagent (e.g., vanillin-sulfuric acid).

5.4. Final Purification: Preparative HPLC

-

For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is recommended.

-

A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile.

-

The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Summary of a Generic Purification Strategy for Flavonoid Glycosides

| Step | Technique | Stationary Phase | Mobile Phase (Example) | Purpose |

| 1 | Liquid-Liquid Partitioning | - | Water/Ethyl Acetate | Initial separation based on polarity |

| 2 | Macroporous Resin Column | HP-20, XAD-4 | Water, Ethanol (stepwise gradient) | Removal of sugars and other polar impurities |

| 3 | Sephadex LH-20 Column | Sephadex LH-20 | Methanol or Ethanol | Separation based on size and polarity |

| 4 | Preparative HPLC | C18 Silica Gel | Water (0.1% Formic Acid)/Acetonitrile (gradient) | Final purification to high purity |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound isolation.

Concluding Remarks

The protocols provided herein offer a solid foundation for the successful extraction and purification of this compound. It is important to note that empirical optimization of each step is crucial to achieve the best results in terms of yield and purity. Analytical monitoring at each stage of the process is highly recommended to track the target compound and ensure the efficiency of the purification strategy.

References

Application Note: Quantification of Afzelechin 3-O-xyloside using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Afzelechin 3-O-xyloside, a flavonoid glycoside. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible approach for the determination of this compound in various samples. This document provides the detailed protocol, system parameters, and data presentation guidelines for researchers, scientists, and professionals in drug development.

Introduction

This compound is a naturally occurring flavonoid found in plant species such as Cassipourea gerrardii. Flavonoids and their glycosides are of significant interest in pharmaceutical and nutraceutical research due to their potential biological activities. Accurate quantification of these compounds is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and accuracy. This application note outlines a robust HPLC method for the quantification of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for the separation.

-

Analytical Standard: this compound reference standard (purity ≥98%).

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

-

Sample Preparation: Samples containing this compound.

Chromatographic Conditions

A gradient elution is employed for the optimal separation of this compound from other components in the sample matrix.

| Parameter | Recommended Setting |

| Column | Reversed-phase C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 278 nm |

| Run Time | Approximately 20 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 60 | 40 |

| 17.0 | 10 | 90 |

| 18.0 | 90 | 10 |

| 20.0 | 90 | 10 |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This stock solution can be stored at -20°C for up to one month.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These solutions should be used to construct a calibration curve.

Sample Preparation: The sample preparation will vary depending on the matrix. For plant extracts, a solid-liquid extraction followed by filtration is typically required.

-

Accurately weigh a known amount of the sample.

-

Extract the sample with a suitable solvent (e.g., methanol, ethanol) using sonication or maceration.

-

Centrifuge the extract to pellet any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute the filtered extract with methanol if necessary to bring the concentration of this compound within the range of the calibration curve.

Method Validation (Representative Data)

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following are typical validation parameters and their acceptable limits.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak area and retention time ≤ 2% |

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Data Analysis

The concentration of this compound in the samples is determined by creating a calibration curve from the peak areas of the working standard solutions. The peak area of this compound in the sample chromatogram is then used to calculate its concentration using the linear regression equation derived from the calibration curve.

Calculation:

Concentration (µg/mL) = (Peak Area - y-intercept) / slope

The final concentration in the original sample should be calculated by taking into account any dilution factors used during sample preparation.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is suitable for use in research and quality control environments. Adherence to the detailed protocol and proper method validation will ensure high-quality, reproducible results.

Application Notes and Protocols: Solubility of Afzelechin 3-O-xyloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside, a class of natural products known for a wide range of biological activities. Understanding its solubility in different solvents is a critical first step in research and development for pharmacological studies, formulation development, and in vitro and in vivo testing. These application notes provide a summary of the expected solubility of this compound based on the general properties of flavonoid glycosides and a detailed protocol for determining its solubility experimentally.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Expected Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of polar compounds for biological assays.[2] |

| Pyridine | Soluble | Mentioned as a solvent by chemical suppliers.[2] |

| Methanol | Soluble | A polar protic solvent often used for extracting and dissolving flavonoid glycosides.[1][2][3] |

| Ethanol (B145695) | Soluble | Similar to methanol, ethanol is a common solvent for flavonoids and is less toxic, making it suitable for certain applications.[2][3][4] |

| Water | Sparingly Soluble to Insoluble | The glycosidic moiety increases water solubility compared to the aglycone, but overall solubility may still be limited. Solubility can be pH-dependent.[5] |

| Acetone | Moderately Soluble | Often used in the extraction and analysis of flavonoids.[4][5] |

| Ethyl Acetate | Sparingly Soluble | A solvent of intermediate polarity; solubility of polar glycosides is expected to be limited.[4] |

| Acetonitrile | Sparingly Soluble | While used in HPLC, the solubility of some glycosylated flavonoids can be low in acetonitrile.[5] |

| Dichloromethane | Insoluble | A non-polar solvent, generally not suitable for dissolving polar flavonoid glycosides.[1] |

| Hexane | Insoluble | A non-polar solvent, unsuitable for dissolving polar compounds like flavonoid glycosides. |

Experimental Protocols: Determination of this compound Solubility

The following protocol describes the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent.[6]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, Methanol, Ethanol, Water)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator with shaking capabilities

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[5] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the excess solid to settle.[6]

-

Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining solid particles.[5]

-

Dilute the filtered solution with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

There is currently no specific signaling pathway well-established for this compound in the scientific literature. Therefore, a signaling pathway diagram cannot be provided at this time. Researchers are encouraged to investigate the biological activities of this compound to elucidate its mechanism of action.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Afzelechin 3-O-xyloside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afzelechin 3-O-xyloside is a flavonoid, a class of natural compounds known for their diverse biological activities. Flavonoids are being extensively investigated for their therapeutic potential, including their anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory effects of this compound. The provided information is based on studies conducted on the closely related compound (+)-afzelechin, which has demonstrated significant anti-inflammatory activity by modulating key inflammatory pathways.[3][4][5] These protocols can be adapted to assess the anti-inflammatory potential of this compound and similar test compounds.

Mechanism of Action

(+)-Afzelechin has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways. It has been observed to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][3][4] The underlying mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4] Furthermore, (+)-afzelechin has been found to interfere with the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway and activate the PI3K/Akt/mTOR pathway, leading to a reduction in the inflammatory response.[3][5]

Signaling Pathway of (+)-Afzelechin in Inflammation

Caption: Proposed anti-inflammatory signaling pathway of Afzelechin.

Experimental Workflow

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein and cytokine analysis) at an appropriate density and allow them to adhere overnight.

-

The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

2. Cell Viability Assay (MTT Assay)

-

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The Griess reagent detects nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

-

Protocol:

-

After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

-

4. Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Protocol:

-

Collect the cell culture supernatant after the treatment period.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

-

5. Western Blot Analysis for iNOS and COX-2 Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (iNOS and COX-2) in cell lysates.

-

Protocol:

-